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Compound of Interest

Compound Name:
4-Desacetamido-4-fluoro

Andarine-D4

Cat. No.: B13864628 Get Quote

In-Depth Technical Guide: 4-Desacetamido-4-
fluoro Andarine-D4
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical

properties of the selective androgen receptor modulator (SARM) analog, 4-Desacetamido-4-
fluoro Andarine-D4. It includes available experimental and computed data, plausible

experimental protocols for its synthesis and analysis, and a detailed description of its presumed

biological signaling pathway.

Core Physical and Chemical Properties
4-Desacetamido-4-fluoro Andarine-D4 is a deuterated analog of 4-Desacetamido-4-fluoro

Andarine, a derivative of the well-known SARM, Andarine (S-4). The primary difference is the

substitution of four hydrogen atoms with deuterium on the phenoxy ring. This isotopic labeling

is often utilized in research for metabolic studies and as an internal standard in analytical

quantification.

Data Summary
The following tables summarize the available quantitative data for 4-Desacetamido-4-fluoro
Andarine-D4 and its non-deuterated counterpart.
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Table 1: Physical and Chemical Properties of 4-Desacetamido-4-fluoro Andarine-D4

Property Value Source

Molecular Formula C₁₇H₁₀D₄F₄N₂O₅ Computed by PubChem[1]

Molecular Weight 406.32 g/mol Computed by PubChem[1]

Exact Mass 406.10899118 Da Computed by PubChem[1]

IUPAC Name

(2S)-3-(4-fluorophenoxy-

2,3,5,6-d4)-2-hydroxy-2-

methyl-N-[4-nitro-3-

(trifluoromethyl)phenyl]propana

mide

Computed by PubChem[1]

XLogP3 3.1 Computed by PubChem[1]

Topological Polar Surface Area 104 Å² Computed by PubChem[1]

Heavy Atom Count 28 Computed by PubChem[1]

Rotatable Bond Count 5 Computed by PubChem[1]

Hydrogen Bond Donor Count 2 Computed by PubChem[1]

Hydrogen Bond Acceptor

Count
7 Computed by PubChem[1]

Table 2: Experimental Properties of 4-Desacetamido-4-fluoro Andarine (Non-Deuterated

Analog)
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Property Value Source

CAS Number 401900-41-2 Biosynth[2]

Molecular Formula C₁₇H₁₄F₄N₂O₅ Biosynth[2]

Molecular Weight 402.3 g/mol Biosynth[2]

Melting Point 43 - 46°C ChemicalBook

Boiling Point 577.80 °C Biosynth[2]

Flash Point 303.20 °C Biosynth[2]

Solubility

Acetonitrile (Slightly),

Chloroform (Slightly), DMSO

(Slightly)

ChemicalBook

Storage Temperature Refrigerator (2-8°C) ChemicalBook, Clearsynth

Appearance
Pale Yellow to Pale Beige

Solid
ChemicalBook

Experimental Protocols
While specific, validated experimental protocols for 4-Desacetamido-4-fluoro Andarine-D4
are not readily available in peer-reviewed literature, the following methodologies are proposed

based on the synthesis and analysis of related SARMs and deuterated compounds.

Hypothetical Synthesis Protocol
The synthesis of 4-Desacetamido-4-fluoro Andarine-D4 would likely follow a similar pathway

to other aryl-propionamide-derived SARMs, with the key step being the introduction of the

deuterated phenoxy moiety.

Objective: To synthesize (2S)-3-(4-fluorophenoxy-2,3,5,6-d4)-2-hydroxy-2-methyl-N-[4-nitro-3-

(trifluoromethyl)phenyl]propanamide.

Materials:

4-Fluoro-d4-phenol
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(R)-(-)-Glycidol

4-Nitro-3-(trifluoromethyl)aniline

Sodium hydride (NaH)

Appropriate solvents (e.g., THF, DMF)

Reagents for amide coupling (e.g., DCC, HOBt or EDC, HOBt)

Reagents for purification (e.g., silica gel, ethyl acetate, hexane)

Methodology:

Alkylation: The synthesis would likely commence with the reaction of 4-fluoro-d4-phenol with

a suitable chiral epoxide, such as (R)-(-)-glycidol, in the presence of a base like sodium

hydride to form the corresponding deuterated phenoxy propanol intermediate.

Oxidation: The primary alcohol of the intermediate would then be oxidized to a carboxylic

acid.

Amide Coupling: The resulting carboxylic acid would be coupled with 4-nitro-3-

(trifluoromethyl)aniline using standard peptide coupling reagents to form the final product.

Purification: The crude product would be purified by column chromatography on silica gel

using a gradient of ethyl acetate in hexane. The structure and purity of the final compound

would be confirmed by NMR, mass spectrometry, and HPLC.

Analytical Protocols
Objective: To confirm the identity, purity, and characterize 4-Desacetamido-4-fluoro Andarine-
D4.

A. High-Performance Liquid Chromatography (HPLC):

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
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Flow Rate: 1.0 mL/min.

Detection: UV at a wavelength determined by the chromophores in the molecule (likely

around 254 nm and 305 nm).

Injection Volume: 10 µL.

Expected Outcome: A single major peak indicating the purity of the compound. A vendor

website indicates a purity of >95% is achievable.

B. Mass Spectrometry (MS):

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Expected m/z: The protonated molecule [M+H]⁺ would be expected at approximately

407.1162. The fragmentation pattern would be compared to the non-deuterated analog, with

shifts in fragment ions containing the deuterated ring. Based on data for Andarine, key

fragments would result from the cleavage of the amide bond and the ether linkage.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR: Signals corresponding to the non-deuterated protons would be observed. The

aromatic signals for the fluorophenoxy ring would be absent due to deuteration.

¹³C NMR: All carbon signals would be present, with those in the deuterated ring potentially

showing altered splitting patterns due to C-D coupling.

¹⁹F NMR: A singlet corresponding to the fluorine on the phenoxy ring and a singlet for the

CF₃ group would be expected.

²H NMR: A signal corresponding to the deuterium atoms on the aromatic ring would be

observed.
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Biological Activity and Signaling Pathway
As a SARM, 4-Desacetamido-4-fluoro Andarine-D4 is presumed to act as a ligand for the

androgen receptor (AR). The AR is a nuclear receptor that, upon activation, functions as a

transcription factor to regulate gene expression.

Androgen Receptor Signaling Pathway
The binding of an agonist like 4-Desacetamido-4-fluoro Andarine-D4 to the androgen

receptor initiates a cascade of events leading to changes in gene expression. In the cytoplasm,

the AR is in an inactive state, bound to heat shock proteins (HSPs). Ligand binding induces a

conformational change in the AR, causing the dissociation of HSPs. The activated AR then

translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as

Androgen Response Elements (AREs) in the promoter regions of target genes. This binding,

along with the recruitment of co-activator proteins, modulates the transcription of genes

involved in various physiological processes, including muscle and bone anabolism.
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Caption: Androgen Receptor Signaling Pathway for 4-Desacetamido-4-fluoro Andarine-D4.

Experimental Workflow for Receptor Binding Assay
To determine the binding affinity of 4-Desacetamido-4-fluoro Andarine-D4 for the androgen

receptor, a competitive binding assay would be employed.

Start

Prepare Androgen
Receptor Source
(e.g., cell lysate)

Prepare Radiolabeled Ligand
(e.g., [³H]-mibolerone) and
varying concentrations of

4-Desacetamido-4-fluoro Andarine-D4

Incubate AR, Radioligand,
and Test Compound

Separate Bound and
Free Ligand

(e.g., filtration)

Quantify Radioactivity
of Bound Ligand

Analyze Data to
Determine IC₅₀ and Ki

End

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b13864628?utm_src=pdf-body
https://www.benchchem.com/product/b13864628?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13864628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for a Competitive Androgen Receptor Binding Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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